molecular formula C9H13BrN2O B567321 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine CAS No. 1289057-87-9

1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine

Cat. No. B567321
CAS RN: 1289057-87-9
M. Wt: 245.12
InChI Key: LCRGRSLAHWKROT-UHFFFAOYSA-N
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Description

“1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of study in chemistry. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Immune Response Modulation

Imiquimod, an analogue of 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, has been recognized for its ability to activate the immune system through the induction of cytokines such as IFN-α, -β, and various interleukins. While it shows no inherent antiviral or antiproliferative activity in vitro, in vivo studies suggest its potential in causing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Its utilization spans across treating various skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. These properties position it as a promising topical agent in dermatological applications (Syed, 2001).

Chemistry and Pharmacology

2-Oxo-3-cyanopyridine derivatives, structurally related to 1-((4-Bromopyridin-2-yl)oxy)-2-methylpropan-2-amine, hold significance due to their diverse biological activities such as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. The reactivity of this scaffold has marked it as a vital intermediate in various organic syntheses. This review focuses on recent developments in the synthesis of these derivatives and their pharmacological applications, providing insights for future medicinal chemistry research (Ghosh et al., 2015).

Nitrogen-Containing Compound Degradation

Advanced oxidation processes (AOPs) have been studied for their effectiveness in degrading nitrogen-containing compounds such as aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides. These compounds are known for their resistance to conventional degradation methods. The review presents data on degradation efficiencies, reaction mechanisms, and the influence of various process parameters. It emphasizes the need for tailored hybrid methods under optimized conditions to achieve efficient degradation, indicating the complex nature of dealing with recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).

Future Directions

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Compounds ethyl 6-(5-((4-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds might be developed as novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and is crucial for the construction of complex organic molecules.

Pharmacokinetics

The compound’s predicted boiling point is 2673±250 °C , and it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These properties may influence its bioavailability and stability.

Result of Action

Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C , suggesting that exposure to oxygen or temperatures outside this range could potentially affect its stability and efficacy.

properties

IUPAC Name

1-(4-bromopyridin-2-yl)oxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,11)6-13-8-5-7(10)3-4-12-8/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRGRSLAHWKROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=NC=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744479
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289057-87-9
Record name 1-[(4-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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